![molecular formula C18H15F3N4O2 B2672395 3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide CAS No. 2034256-53-4](/img/structure/B2672395.png)
3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide is a complex organic compound known for its intriguing structure, combining a cyano group, a pyrano[4,3-d]pyrimidine core, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide involves multiple steps. Typically, it starts with the formation of the pyrano[4,3-d]pyrimidine core. The trifluoromethyl group is then introduced through a selective fluorination process. The cyano group and the benzamide moiety are added in the final steps via nucleophilic substitution and amidation reactions, respectively. These reactions often require specific catalysts, solvents, and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors for better reaction control and efficiency. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: : Oxidative cleavage of the pyrano ring can occur under harsh conditions.
Reduction: : The cyano group can be reduced to an amine under catalytic hydrogenation.
Substitution: : Halogenation or nitration reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation typically uses palladium on carbon.
Substitution: : Halogenating agents like bromine or nitrating agents like nitric acid under acidic conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Amine derivatives.
Substitution: : Halogenated or nitrated benzamide products.
Applications De Recherche Scientifique
3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide has diverse applications:
Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: : Potential as a probe in studying enzyme functions due to its reactive functional groups.
Medicine: : Investigated for its potential as a pharmaceutical intermediate.
Industry: : Utilized in the development of new materials with unique properties due to its fluorinated aromatic structure.
Mécanisme D'action
The compound's mechanism of action depends on its application:
Molecular Targets: : In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: : It can influence metabolic pathways involving nucleophilic and electrophilic reactions due to its cyano and trifluoromethyl groups.
Comparaison Avec Des Composés Similaires
Compared to other pyrano[4,3-d]pyrimidine derivatives, 3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide stands out due to its unique combination of a cyano group and a trifluoromethyl group. Similar compounds may include:
3-cyano-N-(2-(4-methyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide: : Lacks the trifluoromethyl group, leading to different reactivity and applications.
3-cyano-N-(2-(4-chloro)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide:
Would you like me to elaborate on any specific section?
Propriétés
IUPAC Name |
3-cyano-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)16-13-10-27-7-5-14(13)24-15(25-16)4-6-23-17(26)12-3-1-2-11(8-12)9-22/h1-3,8H,4-7,10H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHTZQFDPGCNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
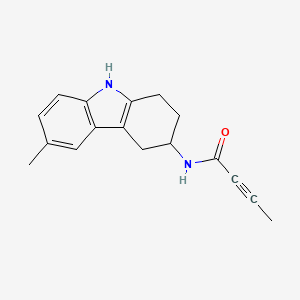
![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)
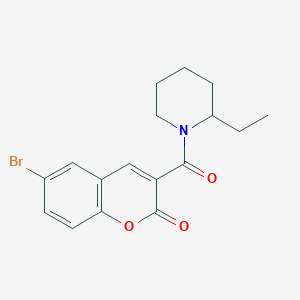
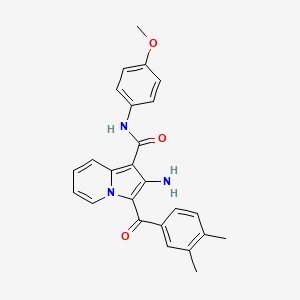
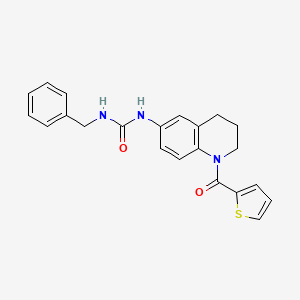
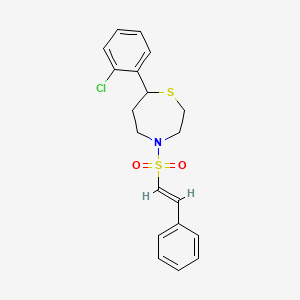
![N-[(3,4-dimethoxyphenyl)methyl]aniline;oxalic acid](/img/structure/B2672325.png)
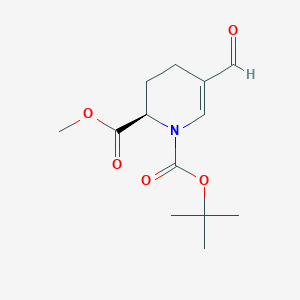
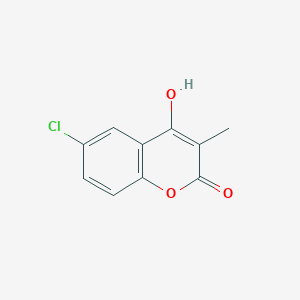
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)
![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)
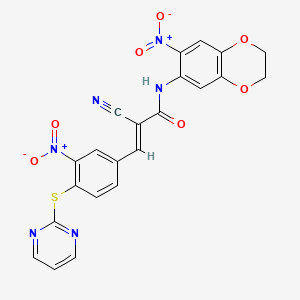
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2672333.png)
![N-(4-ethoxyphenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2672334.png)
